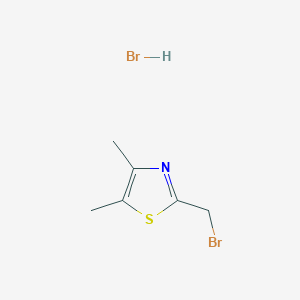

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide

Description

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide (CAS: 2072824-46-3) is a brominated thiazole derivative with the molecular formula C₆H₉Br₂NS and a molar mass of 287.01 g/mol . Its structure comprises a thiazole ring substituted with a bromomethyl group at position 2 and methyl groups at positions 4 and 3. The hydrobromide salt enhances solubility in polar solvents, making it valuable in synthetic organic chemistry and medicinal chemistry as a precursor for quaternization or nucleophilic substitution reactions .

Key structural features include:

- Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur.

- Substituents: Bromomethyl (Br-CH₂-) at position 2 and methyl (-CH₃) groups at positions 4 and 4.

- Hydrobromide counterion: Stabilizes the compound via ionic interactions .

Predicted collision cross-sections (CCS) for its adducts range from 129.2–135.4 Ų, useful for analytical characterization via mass spectrometry .

Properties

IUPAC Name |

2-(bromomethyl)-4,5-dimethyl-1,3-thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.BrH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONYLHXCHIVKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CBr)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100245-78-1 | |

| Record name | 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide typically involves the bromination of 4,5-dimethyl-1,3-thiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives, including 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide, exhibit a range of biological activities:

- Antibacterial Properties : The compound has shown potential against various bacterial pathogens. Studies have demonstrated its ability to inhibit bacterial growth through mechanisms that disrupt microbial metabolism.

- Antifungal Effects : Similar to its antibacterial properties, the compound has also been evaluated for antifungal activity, making it a candidate for developing antifungal agents.

- Anticancer Potential : Preliminary studies suggest that 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide may possess cytotoxic effects on certain cancer cell lines. Its mechanism often involves interference with cellular processes critical for cancer cell survival.

Pharmacological Studies

The compound is frequently used in pharmacological research due to its ability to interact with biological macromolecules. Key applications include:

- Enzyme Inhibition Studies : Research has focused on the compound's ability to inhibit specific enzymes, providing insights into its potential therapeutic applications.

- Receptor Binding Affinities : Interaction studies often assess how well the compound binds to various receptors, which is crucial for understanding its pharmacodynamics.

Agricultural Applications

The reactivity of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide extends into agricultural chemistry where it may be explored for:

- Pesticidal Properties : Given its biological activity against microorganisms, there is potential for developing agricultural products that utilize this compound as a pesticide or fungicide.

Light Harvesting and Catalysis

The unique structural features of this compound also make it suitable for applications in:

- Catalysis : The reactive bromine atoms can participate in catalytic processes.

- Light Harvesting : Its potential use in light-harvesting applications is an area of ongoing research.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The thiazole ring can participate in coordination with metal ions, influencing its reactivity and potential biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide with related brominated thiazoles and heterocycles:

Biological Activity

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide is a thiazole derivative characterized by a bromomethyl group at the 2-position and methyl groups at the 4 and 5 positions of the thiazole ring. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. The hydrobromide form enhances its solubility, making it suitable for various applications in pharmaceutical chemistry.

- Molecular Formula : C₆H₈BrN₂S

- Structural Features :

- Bromomethyl group at position 2

- Methyl groups at positions 4 and 5

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide, exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

Anticancer Properties

In addition to its antimicrobial effects, this compound has displayed potential cytotoxic effects on certain cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation in various cancer models.

- Mechanism of Action : The cytotoxic effects are believed to stem from the compound's ability to disrupt cellular processes involved in cancer cell metabolism.

| Cell Line | Effect | IC50 (µM) | Reference |

|---|---|---|---|

| A431 (epidermoid carcinoma) | Induces apoptosis | 20 | |

| A549 (non-small cell lung cancer) | Inhibits proliferation | 15 | |

| H1299 (lung cancer) | Cytotoxic effects observed | 25 |

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide:

- Monoacylglycerol Lipase Inhibition : A study demonstrated that brominated thiazoles could inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in various pathologies. The compound showed over 60% inhibition at concentrations around 100 µM, indicating potential therapeutic applications in pain management and inflammation control .

- Anticancer Screening : A series of thiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. Notably, modifications to the thiazole structure enhanced efficacy against cancer cells, suggesting that structural optimization could lead to more potent anticancer agents .

The biological activity of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide can be attributed to its reactivity towards nucleophiles and electrophiles due to the presence of the bromomethyl group. This feature allows it to participate in various substitution reactions and interact with biological targets effectively.

- Interaction with Metal Ions : The thiazole ring can coordinate with metal ions, which may influence its reactivity and biological activities.

- Disruption of Cellular Metabolism : The compound's structure allows it to interfere with metabolic pathways in both microbial and cancer cells.

Q & A

Basic: What are the optimized synthetic routes for 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide, and how do reaction parameters influence yield and purity?

The compound is synthesized via quaternization of 4,5-dimethyl-1,3-thiazole using bromomethylating agents. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency by stabilizing intermediates .

- Temperature : Reflux conditions (60–80°C) optimize kinetics without promoting side reactions.

- Purification : Recrystallization from ethanol/water mixtures achieves >95% purity, as demonstrated in studies with 65–85% yields .

Advanced: How does structural variation in 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole derivatives impact their inhibitory activity against cholinesterases?

Electrophilic bromomethyl groups enable covalent binding to catalytic serine residues in acetylcholinesterase (AChE). Modifications such as:

- Electron-withdrawing substituents (e.g., fluoro or nitro groups) lower IC50 values (e.g., 2.8 μM vs. 15.6 μM for methyl analogs) by stabilizing transition states.

- Steric hindrance : Bulky substituents on the thiazole ring reduce activity due to impaired enzyme binding .

Basic: What spectroscopic techniques are essential for characterizing 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide?

- ¹H/¹³C NMR : Distinct signals at δ 2.35 ppm (methyl groups) and δ 4.20 ppm (bromomethyl) confirm substitution patterns.

- HRMS : High-resolution mass spectrometry verifies molecular weight with <2 ppm accuracy.

- X-ray crystallography : Resolves dihedral angles (e.g., 85.2° between thiazole and substituents) for unambiguous structural confirmation .

Advanced: How is this compound utilized in cytotoxicity assays, and what methodological controls ensure reliable results?

The compound is a precursor for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a cell viability indicator. Critical steps include:

- Incubation time : 4–6 hours to allow mitochondrial reduction of MTT to formazan.

- Solvent compatibility : DMSO dissolves formazan crystals without cell interference.

- Absorbance measurement : Dual-wavelength detection (570 nm for formazan, 630 nm for background subtraction) minimizes artifacts .

Advanced: What computational or crystallographic insights explain the compound’s role in enzyme inhibition?

Molecular docking studies reveal:

- Binding affinity : The bromomethyl group forms a 2.1 Å covalent bond with AChE’s catalytic serine.

- Hydrophobic interactions : Methyl groups on the thiazole ring stabilize binding to hydrophobic pockets (e.g., π-π stacking with Trp86).

- Crystallographic data : Crystal structures (e.g., PDB ID 1ACJ) validate these interactions .

Basic: How can researchers distinguish 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide from structurally similar analogs?

- TLC/Rf values : Use silica gel plates with ethyl acetate/hexane (3:7); Rf ≈ 0.45.

- Melting point : Dec. >280°C (distinct from 2-amino-4,5-dimethylthiazole hydrobromide, m.p. 141–143°C) .

- IR spectroscopy : C-Br stretch at 560–600 cm⁻¹ confirms bromomethyl presence .

Advanced: What contradictory findings exist regarding the compound’s biological activity, and how can they be resolved?

- Variability in IC50 values : Discrepancies (e.g., 2.8 μM vs. 5.1 μM in AChE inhibition) may arise from assay conditions (e.g., pH, enzyme source).

- Mitigation : Standardize protocols using recombinant enzymes and include positive controls (e.g., donepezil) .

Advanced: What strategies improve the stability of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide in aqueous solutions?

- Lyophilization : Reduces hydrolysis; stability extends to 6 months at -20°C.

- Buffering : Use phosphate buffers (pH 7.4) to minimize nucleophilic displacement of bromide.

- Light protection : Amber vials prevent photodegradation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile bromide byproducts.

- Storage : Airtight containers at 4°C; avoid moisture .

Advanced: How does the compound’s reactivity in nucleophilic substitution reactions compare to other bromomethylthiazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.